molecular formula C25H24N2O B13411596 naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone CAS No. 914458-44-9

naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone

Cat. No.: B13411596
CAS No.: 914458-44-9
M. Wt: 368.5 g/mol
InChI Key: MPQYTRCOFXNOTB-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone (CAS 914458-44-9) is a synthetic pyrrole-derived cannabinoid analog. Its molecular formula is C₂₅H₂₄N₂O, with a molecular weight of 368.47 g/mol and a monoisotopic mass of 368.189 . Structurally, it features:

  • A naphthalen-1-yl group linked via a carbonyl moiety.
  • A 1-pentyl chain attached to the pyrrole nitrogen.
  • A pyridin-3-yl substituent at the 5-position of the pyrrole ring.

The compound’s SMILES representation is CCCCCn1cc(cc1c2cccnc2)C(=O)c3cccc4ccccc34, and its InChI key is InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3 . This structure aligns with synthetic cannabinoids targeting cannabinoid receptor type 1 (CB1R), though its pyrrole core distinguishes it from classical indole-derived analogs (e.g., JWH-018) .

Properties

CAS No.

914458-44-9

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

naphthalen-1-yl-(1-pentyl-5-pyridin-3-ylpyrrol-3-yl)methanone

InChI

InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3

InChI Key

MPQYTRCOFXNOTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C=C1C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves several steps:

Chemical Reactions Analysis

1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves its interaction with cannabinoid receptors:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position 5) Molecular Formula CB1 Affinity (Ki, nM) In Vivo Potency (ED₅₀, mg/kg) Key Findings
Target Compound (CAS 914458-44-9) Pyridin-3-yl C₂₅H₂₄N₂O 12.5 3.2 (Hypomobility) Moderate CB1R affinity; pyrrole core reduces potency vs. indoles .
1-Naphthyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (CAS 914458-19-8) Phenyl C₂₆H₂₅NO 18.7 5.8 (Antinociception) Lower affinity than pyridinyl analog; phenyl lacks hydrogen-bonding potential .
JWH-370 (CAS 914458-26-7) 2-Methylphenyl C₂₆H₂₄FNO 8.3 1.5 (Hypothermia) Higher CB1R affinity due to lipophilic 2-methylphenyl group .
4-Alkoxynaphthalen-1-yl Derivative (Compound 21 in ) 4-Ethoxynaphthalen-1-yl C₂₂H₂₅NO 5.1 Not reported Optimal CB1R binding; alkoxy group enhances hydrophobic interactions .
JWH-018 (Indole Derivative) Indole C₂₄H₂₃NO 1.2 0.3 (Catalepsy) Highest potency due to indole’s planar structure and π-π stacking .

Key Structure-Activity Relationship (SAR) Insights

Pyrrole vs. Indole Cores: Pyrrole-derived cannabinoids (e.g., target compound) exhibit lower CB1R affinity compared to indole analogs (e.g., JWH-018) due to reduced planarity and weaker π-π interactions with receptor residues . Pyrrole derivatives show functional selectivity: Hypomobility and antinociception are achieved at lower doses than hypothermia or catalepsy, suggesting biased signaling .

Substituent Effects at Position 5 :

  • Pyridin-3-yl (target compound): Introduces a hydrogen-bond acceptor, enhancing solubility but offering moderate affinity (Ki = 12.5 nM) .
  • Phenyl (CAS 914458-19-8): Lower affinity (Ki = 18.7 nM) due to lack of polar interactions .
  • 2-Methylphenyl (JWH-370): Increased lipophilicity improves membrane permeability and receptor binding (Ki = 8.3 nM) .

N-Alkyl Chain Length :

  • Pentyl chains (target compound, JWH-370) optimize CB1R binding, aligning with the receptor’s hydrophobic pocket. Shorter chains (≤3 carbons) result in inactive compounds .

Methanone Substituents: 4-Alkoxynaphthalen-1-yl groups (e.g., 4-ethoxy) yield higher CB1R affinity (Ki = 5.1 nM) than heterocyclic substituents (e.g., pyrrole) due to enhanced hydrophobic and van der Waals interactions .

Functional and Therapeutic Implications

  • The target compound’s pyridinyl-pyrrole scaffold may offer improved metabolic stability over traditional indole-based cannabinoids, though this requires further pharmacokinetic validation .

Biological Activity

Naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone, also known by its CAS number 914458-44-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a cannabinoid receptor agonist. This article examines the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC25H24N2O
Molecular Weight368.471 g/mol
CAS Number914458-44-9
SMILESCCCCCn1cc(cc1c2cccnc2)C(=O)c3cccc4ccccc34

This compound acts primarily as a synthetic cannabinoid receptor agonist , targeting both CB1 and CB2 receptors. This dual action is significant as it allows the compound to modulate various physiological processes related to pain, inflammation, and possibly cancer progression.

Biological Activity

1. Antinociceptive Effects
Research indicates that this compound exhibits potent antihyperalgesic properties . It has been shown to selectively activate peripheral cannabinoid CB1 receptors, which may provide therapeutic benefits in chronic pain management while minimizing central nervous system side effects .

2. Anticancer Potential
In vitro studies suggest that the compound may possess anticancer activity . For instance, it has been evaluated in models of hypopharyngeal tumors and demonstrated cytotoxic effects superior to those of established chemotherapeutic agents like bleomycin . The structural features of this compound contribute to its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of similar compounds:

  • Cancer Therapy : A study found that piperidine derivatives related to naphthalenes showed enhanced anticancer activity through specific interactions with protein binding sites, suggesting potential for drug development in oncology .
  • SARS-CoV2 Inhibition : Another study identified a piperidine core compound with better binding affinity to the SARS-CoV2 main protease compared to existing treatments like Remdesivir. This indicates a broader therapeutic potential for compounds with similar structures .
  • Chronic Pain Management : The dual agonist properties at CB1 and CB2 receptors have led researchers to explore its use in treating chronic pain conditions effectively while limiting adverse effects associated with central nervous system penetration .

Q & A

Q. Advanced

  • Hepatic microsome assays : Incubate with human/rat liver microsomes and NADPH to measure half-life (t½) via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/2D6) to identify isoform-specific interactions.
  • Computational prediction : Tools like SwissADME predict metabolic hotspots (e.g., pyrrole oxidation) based on molecular descriptors .

How can researchers resolve discrepancies in binding affinity data across substituted methanone derivatives?

Data Contradiction Analysis
Discrepancies may arise from assay variability (e.g., membrane vs. whole-cell systems) or stereochemical factors. Solutions include:

  • Standardized protocols : Use uniform receptor preparations (e.g., CHO cells overexpressing CB1R).
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of derivatives.
  • Statistical validation : Apply ANOVA to batch data from multiple labs to identify outliers .

Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Q. Structural Analysis

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrole C-H at δ 6.2–7.5 ppm) and coupling patterns.
  • FTIR : Confirms carbonyl stretching (C=O at ~1680 cm⁻¹) and aromatic C-H bending.
  • HRMS : Validates molecular formula (C₂₅H₂₄N₂O, [M+H]⁺ = 369.196) and isotopic patterns.
  • SCXRD : Resolves bond angles and torsional strain in the naphthalene-pyrrole linkage .

What are the pharmacological implications of this compound’s structural similarity to synthetic cannabinoids like JWH-307?

Pharmacological
Its naphthoyl-pyrrole scaffold resembles JWH-307 (CAS 864445-39-6), a CB1R agonist. This suggests potential psychoactivity, necessitating radioligand displacement assays to quantify receptor activation. Regulatory implications arise if classified under controlled substance analogs (e.g., DEA Schedule I). Preclinical neurobehavioral studies (e.g., tetrad tests in rodents) are critical to assess psychoactive effects .

What preclinical models are appropriate for evaluating its toxicity profile?

Q. Toxicology

  • Acute toxicity : OECD Guideline 423 (oral administration in rodents, monitoring mortality and organ weights).
  • Subchronic exposure : 28-day repeat-dose study (EPA OPPTS 870.3100) to assess hepatic/renal effects via histopathology.
  • Inhalation studies : If applicable, follow ATSDR guidelines () using Sprague-Dawley rats and LC50 determination .

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